molecular formula C14H24N2O4 B11963037 N,N'-di(1-methyl-2-carbethoxyvinyl)ethylenediamine CAS No. 1695-79-0

N,N'-di(1-methyl-2-carbethoxyvinyl)ethylenediamine

Cat. No.: B11963037
CAS No.: 1695-79-0
M. Wt: 284.35 g/mol
InChI Key: HMXUQEJOCJENHF-UHFFFAOYSA-N
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Description

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is an organic compound with the molecular formula C14H24N2O4. It is a diethyl ester derivative of ethylenediamine and is characterized by the presence of two ethoxycarbonyl groups attached to the nitrogen atoms of the ethylenediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine typically involves the reaction of ethylenediamine with ethyl acrylate under controlled conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbon-carbon double bond of ethyl acrylate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .

Scientific Research Applications

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethoxycarbonyl groups may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological or chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is unique due to its specific ethoxycarbonyl functional groups, which may impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

1695-79-0

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

ethyl 3-[2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]ethylamino]but-2-enoate

InChI

InChI=1S/C14H24N2O4/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2/h9-10,15-16H,5-8H2,1-4H3

InChI Key

HMXUQEJOCJENHF-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C(/NCCN/C(=C/C(=O)OCC)/C)\C

Canonical SMILES

CCOC(=O)C=C(C)NCCNC(=CC(=O)OCC)C

Origin of Product

United States

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